

Comparative Analysis of Pyrrolopyridine-Based Compounds in Drug Discovery

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Compound of Interest

Compound Name: 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

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For researchers, scientists, and drug development professionals, the pyrrolopyridine scaffold represents a versatile platform for the development of novel therapeutic agents. While direct peer-reviewed data on the biological activity of **5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one** is limited, a wealth of information exists for structurally related compounds, highlighting the potential of this chemical class across various disease areas. This guide provides a comparative overview of several notable pyrrolopyridine derivatives, presenting their biological activities, experimental protocols, and relevant signaling pathways.

The diverse biological activities of pyrrolopyridine derivatives underscore their importance as privileged structures in medicinal chemistry. These compounds have been investigated as inhibitors of kinases, viral proteins, and enzymes involved in cancer and infectious diseases. This guide will focus on a selection of these analogs to provide a comparative framework for researchers interested in the therapeutic applications of the pyrrolopyridine core.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro and in vivo activities of several pyrrolopyridine-based compounds from peer-reviewed literature. These compounds have been selected to showcase the broad range of biological targets and therapeutic indications associated with this scaffold.

Compound	Target(s)	Assay Type	Key Metric (IC50/EC50/ Ki)	Cell Line / Model	Reference
Pexidartinib (5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine)	CSF-1R, c-Kit, FLT3	Kinase Inhibition	IC50: 10 nM (CSF-1R)	In vitro enzyme assay	[1]
Compound 12b (5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivative)	Influenza A PB2 subunit	Antiviral Activity	EC50: 1.025 µM	Madin-Darby Canine Kidney (MDCK) cells	[2]
Compound 13c7 (5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide)	Antitumor	Cytotoxicity Assay	IC50: 4.49-15.39 µM	Various human cancer cell lines	[3]

Compound 1k (1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative)	Acetyl-CoA Carboxylase 1 (ACC1)	Enzyme Inhibition	IC50: 2.1 nM	In vitro enzyme assay	[4]
Compound 5m (2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative)	Leishmania donovani	Antileishmanial	IC50: 8.36 μ M (amastigote)	L. donovani infected macrophages	[5]

Detailed Experimental Protocols

Understanding the methodologies used to generate the above data is crucial for interpretation and replication. Below are detailed protocols for key experiments cited.

Kinase Inhibition Assay (for Pexidartinib)

- Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against target kinases.
- Materials: Recombinant human kinase enzymes (e.g., CSF-1R), appropriate peptide substrate, ATP, and test compound.
- Procedure:
 - Kinase reactions are performed in a 96-well plate format.
 - The test compound is serially diluted and pre-incubated with the kinase enzyme.
 - The kinase reaction is initiated by the addition of the peptide substrate and ATP.
 - After a defined incubation period at a controlled temperature, the reaction is stopped.

- The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.
- IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Antiviral Activity Assay (for Compound 12b)

- Objective: To determine the half-maximal effective concentration (EC50) of the test compound against influenza virus replication.
- Materials: Madin-Darby Canine Kidney (MDCK) cells, influenza A virus, cell culture medium, and test compound.
- Procedure:
 - MDCK cells are seeded in 96-well plates and grown to confluence.
 - The cells are then infected with influenza A virus in the presence of varying concentrations of the test compound.
 - After an incubation period, the viral cytopathic effect (CPE) is observed and quantified, or viral yield is determined by methods such as quantitative PCR (qPCR) or plaque assay.
 - The EC50 value is calculated as the compound concentration that inhibits the viral CPE or viral yield by 50%.

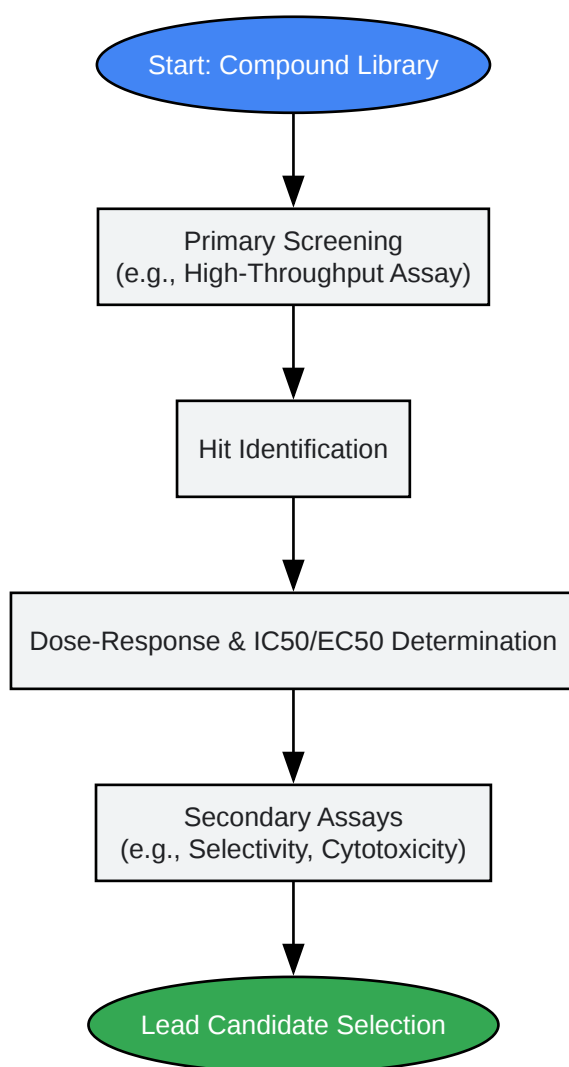
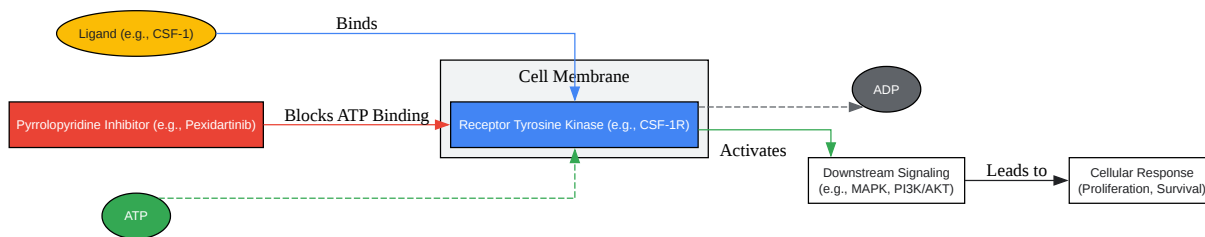
In Vivo Antileishmanial Efficacy (for Compound 5m)

- Objective: To evaluate the in vivo efficacy of the test compound in a murine model of visceral leishmaniasis.
- Animal Model: BALB/c mice are infected with *Leishmania donovani* promastigotes.
- Procedure:
 - Following the establishment of infection, mice are treated with the test compound or a vehicle control, typically via intraperitoneal or oral administration, for a specified duration.

- At the end of the treatment period, the parasite burden in the liver and spleen is quantified by methods such as microscopic counting of amastigotes in tissue smears (Leishman-Donovan units) or by quantitative PCR.
- The percentage of parasite inhibition is calculated by comparing the parasite load in treated versus untreated control groups.[\[5\]](#)

Visualizing Molecular Pathways and Workflows

Signaling Pathway of Receptor Tyrosine Kinase (RTK) Inhibition



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